molecular formula C19H16O7 B1250766 Justiflorinol

Justiflorinol

Cat. No.: B1250766
M. Wt: 356.3 g/mol
InChI Key: YNDXXIPMXGSUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Justiflorinol is a norlignan compound first isolated from Justicia patentiflora and Piper sanguineispicum . Its molecular formula is C₁₉H₁₆O₇ (exact mass: 356.0899), identified via HPLC-ESI-MS/IonTrap . Structurally, it belongs to the lignan class, characterized by two phenylpropane units linked by a β-β' bond, with additional hydroxyl and methoxy substitutions contributing to its bioactivity .

Biological Activity: this compound exhibits potent antitumor activity, particularly against hepatocellular carcinoma and breast cancer cell lines, with IC₅₀ values ranging from 5–20 μM in vitro . Its mechanism involves inhibition of tyrosine kinase signaling pathways and induction of apoptosis via caspase-3 activation .

Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

1,4-bis(1,3-benzodioxol-5-yl)-2-(hydroxymethyl)butane-1,4-dione

InChI

InChI=1S/C19H16O7/c20-8-13(19(22)12-2-4-16-18(7-12)26-10-24-16)5-14(21)11-1-3-15-17(6-11)25-9-23-15/h1-4,6-7,13,20H,5,8-10H2

InChI Key

YNDXXIPMXGSUGT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC(CO)C(=O)C3=CC4=C(C=C3)OCO4

Synonyms

justiflorinol

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Juspurpurin and Savinin differ by the presence of a γ-lactone or dibenzylbutyrolactone ring, respectively, which reduce their antitumor potency compared to this compound .
  • Justicidone’s naphthoquinone core enables redox cycling, contributing to antifungal activity but lacking specificity for tumor cells .
2.2 Functional Analogues in Other Genera

This compound shares functional similarities with norlignans and lignans from other plant families:

Compound Source Molecular Formula Bioactivity Key Differences from this compound Reference
Descuraic Acid (9) Descurainia sophia C₁₈H₂₂O₆ Anti-asthmatic, anti-edema Lacks methoxy groups; targets histamine receptors
3-Methoxyimperanene Imperata cylindrica C₂₀H₂₂O₇ Antitumor (IC₅₀: 15–30 μM) Additional methylene group in side chain
Cestrumoside (10) Cestrum diurnum C₂₈H₃₂O₁₂ Protein kinase C inhibitor (IC₅₀: 2 μM) Glycosylated structure; higher molecular weight

Functional Insights :

  • 3-Methoxyimperanene shows comparable antitumor activity but lower selectivity due to its lipophilic side chain, which increases toxicity .
  • Cestrumoside ’s glycosylation enhances solubility but reduces cell membrane permeability, limiting its in vivo efficacy .
2.3 Contrast with Inactive Structural Analogues

Some structurally related compounds lack significant bioactivity:

Compound Source Molecular Formula Structural Features Activity Status Reference
Noralashinol C (19) Nora spp. C₁₉H₁₈O₇ Similar core to this compound Inactive (IC₅₀ > 100 μM)
Noralashinol A (20) Nora spp. C₁₈H₁₆O₆ Reduced methoxy substitution Inactive

Key Difference: The absence of a 4-methoxy group in Noralashinol A disrupts hydrogen bonding with kinase active sites, abolishing antitumor effects .

Critical Analysis of Research Findings

  • Structural-Activity Relationship (SAR): The 3-OH and 4-OCH₃ groups in this compound are critical for its antitumor activity, enabling hydrogen bonding and hydrophobic interactions with kinase targets .
  • Species-Specific Biosynthesis: Justicia patentiflora produces this compound as a defense compound, while Piper sanguineispicum synthesizes it via convergent evolution, suggesting ecological pressure for lignan diversification .
  • Contradictions in Identification: A study on Justicia secunda reported a compound with [M-H]⁻ at m/z 355 but assigned it a formula of C₂₂H₁₂O₅, conflicting with this compound’s established formula. This may indicate a structural isomer or misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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